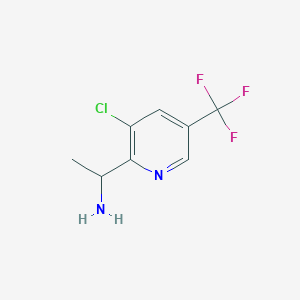

1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)エタンアミン

説明

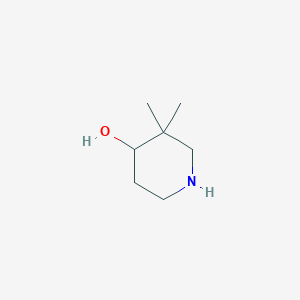

The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a chemical that is likely to be of interest due to its structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanamine side chain. This structure suggests potential reactivity and utility in various chemical syntheses, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related pyridine compounds can be complex and often requires multiple steps. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine could also involve a multi-step process, potentially starting from a similar pyridine derivative or nicotinamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite intricate, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a complex geometry with a square-planar coordination around the palladium atom . This complexity in coordination and bonding angles could be relevant when considering the molecular structure of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, as the presence of substituents on the pyridine ring can significantly influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, trifluoromethylated enamines can condense with iminium chlorides to give new 2-aza-1,3-dienes, which can then cyclize to form pyridin-4-ones . This indicates that the trifluoromethyl group in the compound of interest could potentially participate in similar condensation and cyclization reactions, leading to the formation of novel pyridine-containing structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was initially described as a liquid but was later obtained as monoclinic crystals, demonstrating how purification methods can affect the physical state of a compound . The presence of different functional groups, such as the trifluoromethyl group, can also impact properties like boiling point, solubility, and reactivity. The specific physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would need to be determined experimentally, but it is likely that they would be influenced by both the pyridine core and the substituents attached to it.

科学的研究の応用

新規化合物の合成

“1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)エタンアミン”は、新規化合物の合成における反応剤として機能する可能性があります。 例えば、この化合物は、新規イミダゾ[1,2-a]ピリジン-クマリンハイブリッド分子の合成に使用されています .

C型肝炎の潜在的な治療におけるNS5B阻害剤

“1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)エタンアミン”を用いて合成されたこれらの新規イミダゾ[1,2-a]ピリジン-クマリンハイブリッド分子は、C型肝炎ウイルスによってコードされる非構造タンパク質であるNS5Bの阻害剤として研究されています . これは、C型肝炎の治療における潜在的な用途を示唆しています。

医薬品研究における役割

“1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)エタンアミン”におけるトリフルオロメチル基は、医薬品研究において大きな関心を集めています。 トリフルオロメチル含有化合物は、米国食品医薬品局(FDA)によって承認されたベストセラー医薬品分子の50%以上を占めています .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCLYBAZZEUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)